Rhazinicine

Description

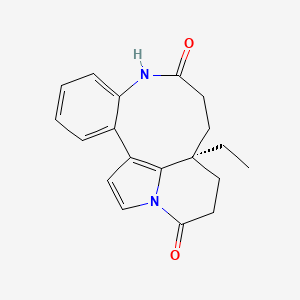

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20N2O2 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

(12S)-12-ethyl-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(19),2,4,6,17-pentaene-9,15-dione |

InChI |

InChI=1S/C19H20N2O2/c1-2-19-10-7-16(22)20-15-6-4-3-5-13(15)14-9-12-21(18(14)19)17(23)8-11-19/h3-6,9,12H,2,7-8,10-11H2,1H3,(H,20,22)/t19-/m0/s1 |

InChI Key |

TXWKUWXSHGUINF-IBGZPJMESA-N |

SMILES |

CCC12CCC(=O)NC3=CC=CC=C3C4=C1N(C=C4)C(=O)CC2 |

Isomeric SMILES |

CC[C@@]12CCC(=O)NC3=CC=CC=C3C4=C1N(C=C4)C(=O)CC2 |

Canonical SMILES |

CCC12CCC(=O)NC3=CC=CC=C3C4=C1N(C=C4)C(=O)CC2 |

Synonyms |

rhazinicine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Rhazinicine

Extraction and Purification Techniques for Rhazinicine

Chromatographic Separation Strategies

Column Chromatography

Column chromatography (CC) is a foundational technique employed in the isolation of this compound. This method utilizes a stationary phase, commonly silica (B1680970) gel, packed into a column, through which a mobile phase (eluent) carrying the crude plant extract is passed. The separation occurs based on the differential adsorption and elution of compounds from the stationary phase, dictated by their polarity and other physicochemical properties researchgate.netresearchgate.netglobalresearchonline.netacs.org.

For the isolation of this compound and related alkaloids from Rhazya stricta, silica gel has been consistently used as the stationary phase researchgate.netresearchgate.netglobalresearchonline.netacs.org. Various solvent systems, often mixtures of hexane, ethyl acetate, dichloromethane, and methanol (B129727) with increasing polarity, are employed as the mobile phase to elute compounds in a stepwise or gradient manner globalresearchonline.netacs.org. For instance, separations have been achieved using ethyl acetate/hexane mixtures acs.org or gradients of hexane, dichloromethane, and methanol globalresearchonline.net. The fractions collected from the column are then analyzed, typically by Thin-Layer Chromatography (TLC), to identify those containing this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as an indispensable analytical tool throughout the isolation process of this compound. It is primarily used to monitor the progress of column chromatography separations, assess the purity of fractions, and guide the selection of appropriate solvent systems for both column chromatography and preparative techniques researchgate.netglobalresearchonline.netacs.org.

In TLC, a thin layer of a stationary phase, such as silica gel 60 F254, is coated onto a plate. Samples are spotted onto the plate, and the plate is placed in a chamber containing a mobile phase. As the solvent moves up the plate by capillary action, compounds migrate at different rates based on their affinity for the stationary and mobile phases. This compound spots are typically visualized under UV light or by using staining reagents like potassium permanganate (B83412) or sulfuric vanillin, followed by heating acs.org. TLC allows researchers to quickly identify which fractions from column chromatography contain the target compound, thereby optimizing the purification workflow.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is often employed as a final purification step to obtain this compound in high purity, especially when other methods yield mixtures or when enantiomeric separation is required for related compounds nih.govresearchgate.net. While specific details for the preparative HPLC purification of this compound itself are less frequently detailed in the provided search snippets compared to its synthesis or the isolation of other alkaloids, the technique is recognized as crucial for achieving analytical-grade purity researchgate.net.

Preparative HPLC systems utilize high pressures to force the mobile phase through a column packed with a finely divided stationary phase. This allows for high-resolution separations, enabling the isolation of pure compounds from complex mixtures. In the context of indole (B1671886) alkaloids, including those structurally related to this compound, preparative HPLC has been used to separate enantiomers nih.govresearchgate.net, underscoring its power in resolving closely related compounds.

Summary of Isolation Techniques for this compound

| Technique | Primary Use | Common Stationary Phase | Typical Eluent/Mobile Phase Components | Key References |

| Column Chromatography (CC) | Initial separation and purification of fractions | Silica gel | Hexane, Ethyl Acetate, Dichloromethane, Methanol | researchgate.netresearchgate.netglobalresearchonline.netacs.org |

| Thin-Layer Chromatography (TLC) | Monitoring separation, purity assessment | Silica gel 60 F254 | Various solvent mixtures (e.g., EtOAc/Hexane) | researchgate.netglobalresearchonline.netacs.org |

| Preparative HPLC | Final purification, enantiomer separation (related compounds) | Varies (often silica-based) | Varies (often acetonitrile/water or methanol/water mixtures) | nih.govresearchgate.netresearchgate.net |

Structural Elucidation and Stereochemical Assignment of Rhazinicine

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Rhazinicine Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in natural product chemistry, offering unparalleled detail about molecular structure. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments has been crucial for its characterization.

To establish the connectivity between atoms and confirm the proposed structure, various 2D NMR techniques are employed. Proton-proton correlation spectroscopy (COSY) reveals scalar couplings between protons, helping to trace proton networks within the molecule. Heteronuclear Multiple Quantum Correlation (HMQC), also known as Heteronuclear Single Quantum Correlation (HSQC), establishes direct correlations between protons and the carbons to which they are directly bonded. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is vital for identifying longer-range correlations (two- and three-bond couplings) between protons and carbons, which are critical for assembling the molecular framework and assigning specific structural fragments researchgate.netglobalresearchonline.netresearchgate.net.

The comprehensive analysis of data obtained from ¹H, ¹³C, DEPT, COSY, HMQC, and HMBC experiments, often in conjunction with comparisons to literature data for related compounds, allows for the complete assignment of all signals in the NMR spectra. These detailed assignments are indispensable for unequivocally confirming the proposed structure of this compound and assigning its stereochemistry researchgate.netglobalresearchonline.net.

Mass Spectrometry (MS) Techniques in this compound Characterization

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable for determining the exact mass of a molecule, which, in turn, allows for the unambiguous determination of its elemental composition. For this compound, HRESIMS has been instrumental in confirming its molecular formula.

Table 1: Molecular Formula of this compound

| Compound | Molecular Formula |

| This compound | C₁₉H₂₀N₂O₂ |

While specific m/z values from HRESIMS for this compound are not detailed in the provided snippets, the technique is standard for confirming the molecular formula of such natural products globalresearchonline.netresearchgate.netnih.gov.

Ancillary Spectroscopic Methods

In addition to NMR and MS, other spectroscopic techniques contribute to the comprehensive characterization of natural products like this compound. Ultraviolet (UV) and Infrared (IR) spectroscopy are often employed to identify chromophores and functional groups, respectively globalresearchonline.net. Optical Rotation (OR) measurements are also critical for determining the enantiomeric purity and absolute configuration of chiral molecules, although specific OR data for this compound was not detailed in the provided search results globalresearchonline.net.

Ultraviolet (UV) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. For this compound, UV spectral analysis has revealed absorption maxima indicative of its characteristic structural features. Studies have reported UV absorptions typical of a dihydroindole chromophore, with characteristic maxima observed in methanol (B129727).

| Wavelength (nm) | Significance | Source |

| 220.0 | Dihydroindole chromophore | globalresearchonline.net |

| 230.0 | Dihydroindole chromophore | globalresearchonline.net |

| 252.3 | Dihydroindole chromophore | globalresearchonline.net |

| 291.7 | Dihydroindole chromophore | globalresearchonline.net |

| 232 | Similar to rhazinilam-type alkaloids | acs.org |

| 273 | Similar to rhazinilam-type alkaloids | acs.org |

| 208 | Suggests presence of triazapyrene lactam core | researchgate.net |

| 224 | Suggests presence of triazapyrene lactam core | researchgate.net |

| 273 | Suggests presence of triazapyrene lactam core | researchgate.net |

| 282 | Suggests presence of triazapyrene lactam core | researchgate.net |

| 412 | Suggests presence of triazapyrene lactam core | researchgate.net |

| 434 | Suggests presence of triazapyrene lactam core | researchgate.net |

| 229 | Characteristic of dihydroindole | researchgate.net |

| 284 | Characteristic of dihydroindole | researchgate.net |

Infrared (IR) Spectroscopy

Infrared spectroscopy is vital for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. The IR spectra of this compound have indicated the presence of key functional groups, including those associated with lactam carbonyls and amine functionalities.

| Absorption (cm⁻¹) | Functional Group Assignment | Source |

| 3252 | N-H stretching | acs.org |

| 1752 | Lactam carbonyl stretching | acs.org |

| 1666 | Lactam carbonyl stretching | acs.org |

| 1663 | Lactam carbonyl stretching | researchgate.net |

| 3383 | Hydroxyl groups stretching | researchgate.net |

| 1717 | Ester carbonyl groups stretching | researchgate.net |

| 1672 | Carbamate functionalities stretching | researchgate.net |

Optical Rotation (OR) Measurements

Optical rotation measurements are fundamental for characterizing chiral molecules, providing information about their enantiomeric purity and absolute configuration. This compound, being a chiral compound, exhibits a specific optical rotation.

| Compound | Solvent | Temperature (°C) | Wavelength (nm) | Optical Rotation ([α]<0xE1><0xB5><0x83>) | Concentration (c) | Source |

| This compound | Methanol | 25 | 589 (Sodium D) | +2.50° | 0.02 g/mL | globalresearchonline.net |

Electronic Circular Dichroism (ECD) for Absolute Stereochemistry

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used to determine the absolute stereochemistry of chiral molecules. By analyzing the differential absorption of left and right circularly polarized light across a range of wavelengths, ECD spectra can provide definitive assignments for stereocenters. For this compound and related alkaloids, ECD data, often complemented by quantum chemical calculations (e.g., time-dependent density functional theory), has been instrumental in confirming the absolute configuration of its chiral centers researchgate.netresearchgate.netresearchgate.netacs.orgdokumen.pubrsc.org. These studies help to distinguish between enantiomers and diastereomers, thereby solidifying the structural assignments.

Chemical Synthesis and Synthetic Methodologies for Rhazinicine and Analogs

Strategic Approaches to the Total Synthesis of Rhazinicine

Gold-Catalyzed Cascade Cyclization Strategies

Construction of the Indolizinone Core from Ynamides

A notable strategy for constructing the indolizinone core, a key structural motif in this compound, involves the use of ynamides. The research by Tokuyama and co-workers demonstrated a highly efficient gold-catalyzed cascade cyclization of linear ynamide precursors. This method facilitates the formation of the highly substituted indolizinone skeleton through an intramolecular 6-exo-dig nucleophilic addition of the amide nitrogen atom to a gold-activated alkyne. This approach is particularly significant for its ability to assemble complex heterocyclic systems in a single, efficient step. capes.gov.brresearchgate.netthieme-connect.comdicp.ac.cnacs.org

Asymmetric Synthesis of (−)-Rhazinicine

Achieving the enantioselective synthesis of (−)-Rhazinicine has been a significant challenge and a focus of several research groups.

Gold-Catalyzed Cascade Cyclization: Tokuyama and co-workers reported the first asymmetric total synthesis of (−)-Rhazinicine utilizing their gold-catalyzed cascade cyclization of a linear ynamide. capes.gov.brresearchgate.netthieme-connect.comdicp.ac.cnresearchgate.netresearchgate.net

Gold-Catalyzed Allene (B1206475) Annulation: Nelson and co-workers developed an asymmetric synthesis of (−)-Rhazinilam, employing a gold(I)-catalyzed intramolecular addition of a pyrrole (B145914) to an enantioenriched allene. nih.govrsc.org

Palladium-Catalyzed Approaches: Voituriez and co-workers explored asymmetric syntheses of related compounds using gold catalysts with various chiral ligands, finding that BIPHEP-type ligands induced good enantiomeric excess. rsc.org Similarly, Zakarian and Gu achieved asymmetric synthesis via palladium-catalyzed transannular cyclization, where stereochemistry was controlled by axial chirality introduced during macrolactamization. rsc.org

Pyrrole Alkylation: Banwell and co-workers capitalized on enantioselective electrophilic pyrrole alkylation strategies to construct the tetrahydroindolizine fragment for the synthesis of (−)-Rhazinilam and (−)-Rhazinal. nih.govacs.org

Decarboxylative Allylic Alkylation: The groups of Stoltz and Zhu have employed palladium-catalyzed decarboxylative allylic alkylation, using chiral ligands, in their respective syntheses, including formal syntheses of (−)-Rhazinilam. rsc.org

Key Reactions and Building Block Preparations in this compound Synthesis

The synthesis of this compound relies on several key transformations for assembling its complex molecular architecture.

The construction of the tetrahydroindolizine core is a foundational step in most this compound syntheses.

Palladium-Catalyzed C–H Alkenylation: Gaunt and co-workers investigated the regioselective oxidative Pd(II)-catalyzed C–H alkenylation of pyrroles as a method for building this system, noting that a masking group was necessary to overcome regioselectivity issues in their approach. campushomepage.comrsc.org

Radical Addition/Cyclization: The Miranda group employed a tandem radical addition/cyclization cascade reaction to assemble the tetrahydroindolizine system, decorated with functional groups suitable for subsequent transformations. researchgate.netrsc.org

Pyrrole Alkylation: As mentioned, enantioselective electrophilic pyrrole alkylation has also been utilized to form this crucial fragment. nih.govacs.org

Gold-Catalyzed Annulation: The gold-catalyzed cascade cyclization by Tokuyama et al. directly constructs the indolizinone skeleton, which inherently incorporates the tetrahydroindolizine ring system. capes.gov.brresearchgate.netthieme-connect.comdicp.ac.cnacs.org

The formation of the nine-membered lactam ring is a critical late-stage step in the synthesis of Rhazinilam (B1252179) and this compound.

Mukaiyama Protocol: The Mukaiyama reagent has been identified as a particularly effective reagent for achieving macrocyclization in several synthetic routes, enabling the formation of the lactam ring. nih.govcampushomepage.com

Other Coupling Reagents: While the Mukaiyama reagent proved successful, other common peptide coupling reagents such as BOP, HATU, DCC, EDC, MNBA, or 2,4,6-trichlorobenzoyl chloride were found to be less effective for this specific macrocyclization. nih.gov

Transannular Cyclization: In some strategies, the macrocyclization event is integrated with other bond formations. For instance, palladium-catalyzed transannular cyclization has been employed to simultaneously establish the quaternary stereogenic center and the macrocyclic lactam structure. rsc.org

Pyrrole annulation and other cyclization reactions are central to building the fused ring system.

Pyrrole Synthesis and Annulation: Alternative strategies have focused on cyclization processes that generate functionalized pyrroles, either independently or already integrated into the tetrahydroindolizine framework. rsc.org For example, Magnus and co-workers utilized pyrrole annulation from a cyclic imine in their synthesis of rhazinilam. rsc.org

Allene Annulation: Gold(I)-catalyzed allene annulation reactions have also been employed to construct key intermediates. nih.govrsc.org

Compound Table

| Compound Name | Description |

| This compound | A natural product alkaloid featuring a tetrahydroindolizine core within a nine-membered macrocycle, known for its complex structure. |

| Rhazinilam | A related natural product alkaloid, often synthesized alongside this compound, sharing a similar structural core and biological interest. |

| Rhazinal | Another related natural product alkaloid, structurally similar to this compound and Rhazinilam. |

| Leuconolam | A member of the rhazinilam family of natural products. |

| Kopsiyunnanine | A related alkaloid belonging to the Aspidosperma class. |

Key Synthetic Methodologies and Outcomes

| Synthesis Strategy/Methodology | Key Reaction Type | Key Intermediate/Product | Yield / Enantioselectivity (ee) | Key Reagents/Catalysts | Reference(s) |

| Tokuyama's Gold-Catalyzed Cascade | Gold-catalyzed cascade cyclization of ynamide | Indolizinone core | "Good yield" (G to H) | Au(I) catalyst | capes.gov.brresearchgate.netthieme-connect.comdicp.ac.cnacs.org |

| (−)-Rhazinilam | 61% | Au(I) catalyst, KHSO4 | thieme-connect.com | ||

| (−)-Rhazinicine | 65% | Au(I) catalyst, KHSO4 | thieme-connect.com | ||

| Gaunt's C–H Alkenylation | Pd(II)-catalyzed C–H alkenylation of pyrrole | Bicyclic pyrrole (23) | 69% | Pd(II) catalyst | campushomepage.comrsc.org |

| Nelson's Gold-Catalyzed Allene Annulation | Gold(I)-catalyzed intramolecular addition of pyrrole to allene | (−)-Rhazinilam (overall) | 22% (overall, 14 steps) | Au(I) catalyst | nih.govrsc.org |

| Voituriez's Asymmetric Gold Catalysis | Enantioselective cycloisomerization of pyrroloallene | (−)-Rhazinilam | Good ee with BIPHEP-type ligands | Au(I) catalyst, chiral BIPHEP-type ligands | rsc.org |

| Zakarian's Pd-Catalyzed Transannular Cyclization | Palladium-catalyzed transannular cyclization | (−)-Rhazinilam | Not specified | Pd catalyst | rsc.org |

| Banwell's Electrophilic Pyrrole Alkylation | Enantioselective electrophilic pyrrole alkylation | Tetrahydroindolizine | Not specified | Imminium-ion catalysis | nih.govacs.org |

| Magnus & Rainey's Pyrrole Annulation | Pyrrole annulation from cyclic imine | Tetrahydroindolizine (69) | 71% | Not specified | rsc.org |

| Macrocyclization (Nelson's Synthesis) | Macrocyclization (lactam formation) | Macrocycle (21) | 55-60% (over 2 steps) | Mukaiyama reagent | nih.gov |

Synthetic Studies on this compound Analogs and Derivatives

This compound, a significant alkaloid, belongs to a class of compounds that have garnered considerable attention in synthetic chemistry due to their complex structures and potent biological activities. These natural products, including Rhazinilam and Rhazinal, are known to interact with tubulin polymerization and dynamics, positioning them as promising lead compounds for the development of novel antitumor agents dicp.ac.cnarkat-usa.org. The intricate molecular architecture of this compound, featuring a tetrahydroindolizine core fused to a nine-membered lactam ring, presents a substantial synthetic challenge and serves as an excellent platform for exploring innovative synthetic methodologies dicp.ac.cnresearchgate.netcapes.gov.br.

Research into this compound and its related compounds has focused on developing efficient and stereoselective synthetic routes. These efforts have not only aimed at accessing the natural products themselves but also at creating analogs and derivatives to explore structure-activity relationships (SAR) and to identify more potent or selective therapeutic agents arkat-usa.orgresearchgate.netnih.gov. Strategies often involve the precise construction of the core heterocyclic systems, such as the indolizinone or pyrrolizinone scaffolds, utilizing advanced catalytic methods.

Several key synthetic strategies have been employed for the synthesis of this compound and its structural relatives. These include gold-catalyzed cascade cyclizations, palladium-catalyzed C-H functionalization, and other metal-mediated transformations. These approaches highlight the power of modern synthetic organic chemistry in assembling complex molecular frameworks efficiently and with high control over stereochemistry.

| Synthetic Methodology | Key Reaction / Transformation | Catalyst/Reagent | Key Intermediate/Scaffold | Reference(s) |

| Gold-Catalyzed Cascade Cyclization | Construction of indolizinone core from a linear ynamide | Gold catalyst (e.g., [Au(PPh3)]NTf2) | Indolizinone core | dicp.ac.cnresearchgate.netcapes.gov.brucsb.edu |

| Palladium-Catalyzed C-H Functionalization | Oxidative C-H alkenylation of pyrroles | Pd(II) catalyst | Tetrahydroindolizine core | arkat-usa.orgorganic-chemistry.orgrsc.org |

| Metal-Catalyzed C-H Bond Activation | Direct functionalization of C-H bonds | Various transition metals | Diverse heterocyclic frameworks | arkat-usa.orgsci-hub.se |

| Radical Addition/Cyclization Cascade followed by Pd-Mediation | Assembly of tetrahydroindolizine system and formation of nine-membered lactam | Radical initiators, Pd catalysts | Tetrahydroindolizine system, nine-membered lactam | nih.gov |

| Gold(I)-Catalyzed Cycloisomerization/Sulfonyl Migration | Formation of N-alkenylated pyrroles and subsequent cyclization | Gold(I) catalyst | Pyrrole derivatives, fused ring systems | rsc.org |

Exploration of Pyrrolizinone Scaffolds in Natural Products

The pyrrolizinone and related pyrrolizine scaffolds are prevalent structural motifs found in a diverse array of natural products, many of which exhibit significant biological activities researchgate.netresearchgate.net. These fused bicyclic systems, comprising two five-membered rings with a nitrogen atom at the ring junction, are recognized for their presence in compounds with anticancer, antimalarial, antimicrobial, analgesic, antiproliferative, antiviral, antitumor, antileukemic, anti-inflammatory, and antagonism activities researchgate.net. The inherent bioactivity associated with these scaffolds makes them attractive targets for synthetic chemists aiming to develop new therapeutic agents.

The exploration of pyrrolizinone scaffolds in natural product synthesis often involves strategies that leverage the reactivity of pyrrole derivatives or employ methods to construct the fused ring system from simpler precursors. For instance, pyrrole and its derivatives have been instrumental in accessing complex alkaloid frameworks, including those belonging to the Aspidosperma, Stemona, and batzelladine families, which feature pyrrolidine (B122466) and pyrrolidinone moieties nih.gov. Furthermore, photochemical reactions, such as the Paternò–Büchi reaction, have been utilized to construct spirocyclic pyrrolizinone structures, demonstrating the versatility of this scaffold in creating complex molecular architectures acs.org.

The structural characteristics of this compound, which incorporates a reduced indolizine (B1195054) ring system (a close relative of the pyrrolizinone scaffold) within its complex structure, underscore the importance of this heterocyclic framework. Synthetic efforts targeting this compound and its analogs often build upon established methodologies for pyrrolizinone synthesis or adapt these methods to construct the specific indolizinone core. The ongoing research into these compounds highlights the enduring interest in the pyrrolizinone scaffold as a source of biologically active molecules and as a challenging yet rewarding target for synthetic innovation.

Compound Names Mentioned:

this compound

Rhazinilam

Rhazinal

Mersicarpine

Leuconodines B and D

Leuconoxine

Melodinine E

Leuconolam

Aspidosperma alkaloids

Stemona alkaloids

Batzelladine alkaloids

Biological Activities and Pharmacological Potential of Rhazinicine

In Vitro Cytotoxicity Studies of Rhazinicine

This compound has demonstrated notable cytotoxic activity against a range of human cancer cell lines in laboratory settings. These studies are crucial for identifying its potential as an anticancer agent and understanding its spectrum of activity.

Activity against Human Cervical Cancer Cells (HeLa)

This compound has exhibited significant cytotoxic effects against human cervical cancer (HeLa) cells. globalresearchonline.netunisza.edu.my In one study, this compound displayed a CD50 value of 2.9 µg/mL against HeLa cells. globalresearchonline.netunisza.edu.my This indicates a potent ability to inhibit the viability of these cancer cells. Another report also noted its weak to moderate cytotoxicity against HeLa cell lines with a CC50 of 17.0 µM. acs.org

Activity against Human Promyelocytic Leukemia Cells (HL-60)

Studies have also investigated the effect of this compound on human promyelocytic leukemia (HL-60) cells. It was found to have high cytotoxic effects against this cell line. globalresearchonline.netunisza.edu.my However, it also showed cytotoxicity towards normal mouse fibroblast (NIH/3T3) cells, with a CD50 value of 20.8 µg/mL, which raises concerns about its selectivity. globalresearchonline.netunisza.edu.my

Activity against KB Cancer Cell Lines

This compound has shown considerable cytotoxicity toward both drug-sensitive and vincristine-resistant KB (human oral cancer) cell lines. acs.orgrsc.org This is particularly significant as resistance to conventional chemotherapy agents like vincristine (B1662923) is a major clinical challenge. The IC50 value of this compound against vincristine-resistant KB cells was reported to be 4.06 μM. rsc.org Further testing of rhazinilam-type alkaloids, including this compound, revealed strong cytotoxicity against KB cells, among other human cancer cell lines. researchgate.netresearchgate.net

Antitumor Activity and Comparison to Other Agents (e.g., Taxol)

The antitumor activity of this compound has been compared to that of the well-known anticancer drug, Taxol. researchgate.netnih.gov It has been noted that (-)-Rhazinicine exhibits an antitumor activity similar to that of Taxol. researchgate.netnih.gov This comparison is based on their shared mechanism of interfering with microtubule function, a critical process for cell division. rsc.org Rhazinilam (B1252179), a related compound, mimics the cellular effects of Taxol, leading to the formation of microtubule bundles and multiple asters, and conferring stability to microtubules at low temperatures. nih.govacs.orgacs.org

Mechanistic Investigations of Cellular Activity (e.g., Microtubule Interaction)

The cellular activity of this compound and related compounds is primarily attributed to their interaction with microtubules. rsc.orgnih.gov These alkaloids are classified as spindle poisons, interfering with the normal function of the mitotic spindle during cell division. rsc.org

Inhibition of Microtubule Assembly and Disassembly

Rhazinilam, a structurally similar alkaloid, has a complex mode of action on microtubules. rsc.org It has been shown to inhibit both the assembly and disassembly of microtubules in vitro. rsc.orgnih.gov This dual effect disrupts the dynamic instability of microtubules, which is essential for their proper function in cellular processes like mitosis and intracellular transport. Furthermore, Rhazinilam induces the formation of abnormal tubulin structures, such as spirals. nih.govacs.orgacs.org This activity is distinct from other microtubule-targeting agents and highlights the unique mechanism of this class of compounds. acs.orgethz.ch

Data Tables

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Measurement | Value | Reference |

| HeLa | Human Cervical Cancer | CD50 | 2.9 µg/mL | globalresearchonline.netunisza.edu.my |

| HeLa | Human Cervical Cancer | CC50 | 17.0 µM | acs.org |

| HL-60 | Human Promyelocytic Leukemia | - | High Cytotoxicity | globalresearchonline.netunisza.edu.my |

| KB (vincristine-resistant) | Human Oral Cancer | IC50 | 4.06 µM | rsc.org |

Promotion of Abnormal Tubulin Structures

This compound and its closely related analogue, rhazinilam, exhibit significant interactions with tubulin, a key protein in the formation of microtubules. rsc.org While the tubulin-binding properties of this compound are considered inferior to those of rhazinilam, both compounds are known to disrupt normal microtubule dynamics. rsc.org Rhazinilam, in particular, has been shown to have a complex mode of action, as it inhibits both the assembly and disassembly of microtubules. rsc.org

A notable characteristic of rhazinilam's interaction with tubulin is its ability to promote the formation of abnormal tubulin structures. rsc.orgnih.gov Research has demonstrated that rhazinilam induces the formation of abnormal tubulin spirals, an effect that is similar to the action of vinblastine. dokumen.pubanu.edu.au Furthermore, it shares a striking similarity with the effects of Taxol by inducing the formation of unusual tubulin assemblies, such as multiple asters in mitotic cells and bundles of microtubules in interphase cells. nih.govanu.edu.au It has also been observed to stabilize microtubules at low temperatures. nih.gov The cytotoxic activities of this compound and its congeners are presumed to be a consequence of these tubulin-binding properties. anu.edu.au

| Compound | Effect on Tubulin | Reference |

| Rhazinilam | Inhibits microtubule assembly and disassembly | rsc.org |

| Promotes formation of abnormal tubulin spirals | rsc.orgnih.gov | |

| Induces microtubule bundles and multiple asters | nih.gov | |

| Stabilizes microtubules at low temperatures | nih.gov | |

| This compound | Exhibits tubulin-binding properties (inferior to rhazinilam) | rsc.org |

Antimicrobial and Antifungal Properties of Related Alkaloids

While specific antimicrobial and antifungal data for this compound is not extensively detailed in the reviewed literature, numerous alkaloids isolated from the Apocynaceae family, to which this compound belongs, have demonstrated significant antimicrobial and antifungal activities. dokumen.pubmdpi.comnih.govrsc.org Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms and are known for a wide range of pharmacological actions, including potent activity against pathogenic microorganisms. mdpi.comnih.govnih.gov

Alkaloids from the genus Kopsia, a source of this compound, have shown notable antimicrobial effects. rsc.orgrsc.org For instance, kopsiafrutine E exhibited remarkable antimicrobial activity against a wide range of pathogens, including Gram-positive bacteria (Staphylococcus aureus, S. epidermidis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans). rsc.org Similarly, N-decarbomethoxykopsamine and N1-decarbomethoxy chanofruticosinic acid have demonstrated both antibacterial and antifungal properties. rsc.org Other related aspidosperma-derived natural products, such as leuconodines, have been used in traditional medicine to treat bacterial infections. researchgate.net The broad antimicrobial potential within this family of alkaloids suggests a promising area for future investigation into this compound and its derivatives.

| Alkaloid | Source Genus | Antimicrobial/Antifungal Activity |

| Kopsiafrutine E | Kopsia | Active against Gram-positive and Gram-negative bacteria, and fungi. rsc.org |

| N-decarbomethoxykopsamine | Kopsia | Active against E. coli, Bacillus subtilis, and fungi like Rhizoctonia solani. rsc.org |

| N1-decarbomethoxy chanofruticosinic acid | Kopsia | Active against E. coli, Bacillus subtilis, and fungi like Rhizoctonia solani. rsc.org |

| Leuconodines | Leuconotis | Used traditionally for bacterial infections. researchgate.net |

Structure-Activity Relationship (SAR) Studies Pertaining to this compound and its Congeners

Structure-activity relationship (SAR) studies have been undertaken for rhazinilam and its analogues to identify the key structural features responsible for their biological activity and to develop derivatives with enhanced pharmacological properties. anu.edu.auethz.ch These studies have revealed critical aspects of the molecular structure required for cytotoxicity and interaction with tubulin.

A crucial finding from SAR studies is the stereoselectivity of the biological activity. Only the naturally occurring (-)-enantiomer of rhazinilam is active. rsc.orgdokumen.pub The non-natural enantiomer, (+)-rhazinilam, does not inhibit tubulin polymerization, which is attributed to a lack of binding affinity for the protein. anu.edu.au This highlights the importance of the specific three-dimensional conformation for its biological function.

Further studies have explored various modifications to the rhazinilam scaffold. ethz.ch Analogues synthesized have included variations in the phenyl-pyrrole and biphenyl (B1667301) components of the structure. ethz.ch For example, among a series of biphenyl-urethane analogues, only the unsubstituted version showed significant activity. ethz.ch The first asymmetric total synthesis of (-)-rhazinicine was accomplished in 2013, which also provided a pathway to (-)-rhazinilam. dokumen.pubthieme-connect.com This synthesis was significant as it had to account for the highly reactive nature of the N-acylpyrrole functionality present in this compound. dokumen.pub Comparative molecular field analysis (CoMFA) has also been employed to investigate the correlation between the antitubulin activity of rhazinilam derivatives and their steric and electrostatic factors, providing models to estimate the biological activity of new analogues. dokumen.pub

| Compound/Analogue | Key SAR Finding | Reference |

| (-)-Rhazinilam | The natural, biologically active enantiomer. | rsc.orgdokumen.pub |

| (+)-Rhazinilam | The non-natural enantiomer, inactive due to lack of tubulin binding affinity. | anu.edu.au |

| Biphenyl-urethane analogues | Unsubstituted version showed the most promise among tested analogues. | ethz.ch |

| (-)-Rhazinicine | Asymmetric total synthesis achieved, navigating its reactive N-acylpyrrole group. | dokumen.pub |

Future Research Directions for Rhazinicine

Comprehensive Elucidation of Biological Mechanisms

Rhazinicine and its close relatives, such as rhazinilam (B1252179) and rhazinal, have demonstrated significant biological activity, notably antitumor effects described as taxol-like rsc.orgresearchgate.net. Rhazinilam, in particular, is known to interact with microtubules, disrupting their assembly and disassembly, and promoting the formation of abnormal tubulin spirals rsc.org. This compound itself has shown appreciable cytotoxicity against drug-sensitive and drug-resistant cancer cell lines rsc.orgresearchgate.netacs.orgacs.org. However, a comprehensive understanding of this compound's precise molecular targets beyond microtubule interaction and the downstream signaling pathways it influences remains incomplete.

Furthermore, studies on related compounds like rhazinilam have revealed significant limitations, such as in vivo inactivity attributed to rapid metabolic oxidation ethz.ch. Future research must therefore focus on detailed mechanistic investigations to identify this compound's exact molecular targets, characterize its interaction with cellular components at a higher resolution, and map the downstream cellular effects. Understanding the metabolic fate of this compound and its potential liabilities is paramount for guiding the design of more metabolically stable and efficacious derivatives.

Exploration of Chemical Biology Applications

Given its potent antimitotic activity and demonstrated cytotoxicity against cancer cell lines, this compound holds considerable promise as a tool in chemical biology and as a lead compound in drug discovery rsc.orgresearchgate.netresearchgate.netacs.orgacs.org. Its ability to interfere with microtubule dynamics positions it as a valuable agent for probing cellular processes related to cell division, intracellular transport, and cytoskeletal organization.

Future research should explore this compound's utility as a chemical probe to dissect these complex biological pathways. This involves designing and synthesizing functionalized this compound derivatives that can be used for target identification, imaging, or affinity-based pull-down assays. Furthermore, this compound can serve as a scaffold for developing novel anticancer therapeutics. Efforts should be directed towards creating analogues that overcome the metabolic instability observed in related compounds, potentially leading to improved pharmacokinetic profiles and enhanced efficacy against a broader spectrum of cancers, including those that are resistant to existing therapies.

Advanced Structure-Activity Relationship Studies for Scaffold Optimization

Initial structure-activity relationship (SAR) studies for rhazinilam analogues have provided foundational insights into how structural modifications impact biological activity rsc.orgacs.orgacs.orgu-toyama.ac.jpexaly.com. It is established that the bioactivity of these compounds is stereospecific, with the (-)-enantiomer of rhazinilam and this compound being the active form rsc.orgethz.ch. The observed metabolic instability of rhazinilam also points towards specific structural features that are susceptible to degradation, offering clear targets for chemical modification ethz.ch.

To fully leverage the therapeutic potential of this compound, advanced SAR studies are essential. This involves the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Modifications should focus on key structural elements, including the macrolactam ring, the tetrahydroindolizine core, and substituents on the aromatic rings, to optimize potency, selectivity for specific targets, metabolic stability, and in vivo pharmacokinetic properties. Such studies will enable the rational design of optimized this compound analogues with enhanced therapeutic indices for potential clinical development.

Data Table: Cytotoxicity of this compound and Related Compounds

The following table summarizes reported cytotoxicity data for this compound and its close analogues against cancer cell lines, highlighting their potential as antimitotic agents.

| Compound | Target Cell Line | IC50 (μM) | Reference |

| Rhazinal | KB | 0.73 | rsc.org |

| This compound | KB | 4.06 | rsc.org |

| Rhazinilam | Not specified | 0.6–1.2 | rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.